molecular formula C22H17F4N3O3 B456444 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE

Cat. No.: B456444
M. Wt: 447.4g/mol
InChI Key: BLBOTYISDQDXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic molecule with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl and hydroxy groups, and a quinoline moiety attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The difluoromethyl and hydroxy groups are introduced via selective fluorination and hydroxylation reactions, respectively.

The quinoline moiety is synthesized separately, often starting from aniline derivatives through the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent in the presence of a catalyst. The final step involves the coupling of the pyrazole and quinoline fragments through a condensation reaction, typically using a strong base like sodium hydride or potassium tert-butoxide to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl groups can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl and hydroxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The quinoline moiety may intercalate with DNA or interact with other biomolecules, contributing to its biological effects.

Comparison with Similar Compounds

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents on the quinoline moiety, which can significantly impact their chemical reactivity and biological activity. The unique combination of difluoromethyl and hydroxy groups in This compound distinguishes it from other analogs, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C22H17F4N3O3

Molecular Weight

447.4g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(2-methoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C22H17F4N3O3/c1-32-18-9-5-3-7-13(18)16-10-14(12-6-2-4-8-15(12)27-16)20(30)29-22(31,21(25)26)11-17(28-29)19(23)24/h2-10,19,21,31H,11H2,1H3

InChI Key

BLBOTYISDQDXKM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O

Origin of Product

United States

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